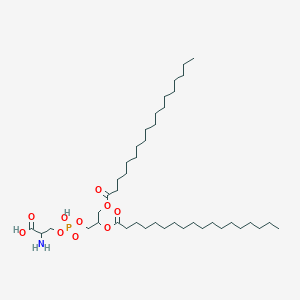

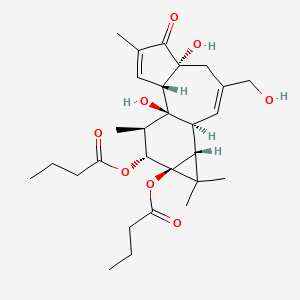

![molecular formula C27H31FN6OS B1677771 4-(6-((4-(环丙基甲基)哌嗪-1-基)甲基)-2-(5-氟-1H-吲哚-4-基)噻吩[3,2-d]嘧啶-4-基)吗啉 CAS No. 955977-50-1](/img/structure/B1677771.png)

4-(6-((4-(环丙基甲基)哌嗪-1-基)甲基)-2-(5-氟-1H-吲哚-4-基)噻吩[3,2-d]嘧啶-4-基)吗啉

描述

PI-3065 is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) isoform p110δ (IC50 = 15 nM). It displays greater than 100-fold selectivity for p110δ over p110ɑ, p110β, p110γ, DNA-PK, or mTOR. PI-3065 suppresses tumor growth and metastasis in mouse xenograft models by inhibiting p110δ activity in regulatory T cells.

PI3065 is a p110δ isoform of phosphoinositide-3-OH kinase (PIK) inhibitor. Inhibitors against the p110δ isoform of phosphoinositide-3-OH kinase (PIK) have shown remarkable therapeutic efficacy in some human leukaemias. As p110δ is primarily expressed in leukocytes, drugs against p110δ have not been considered for the treatment of solid tumours. p110δ inactivation in regulatory T cells unleashes CD8(+) cytotoxic T cells and induces tumour regression. p110δ inhibitors can break tumour-induced immune tolerance and should be considered for wider use in oncology

科学研究应用

Anti-Tumor Immunity Enhancement

PI-3065 has been shown to enhance anti-tumor immunity. It does this by directly enhancing the activity of effector CD8+ T cells . This is a significant finding as it suggests that PI-3065 could be used to boost the immune system’s ability to fight off cancer .

Tumor Growth Inhibition

Research has shown that PI-3065 can inhibit tumor growth. This is achieved through the continuous suppression of PI3Kα/δ, which is not required for anti-tumor activity . This suggests that PI-3065 could be used in cancer treatment to slow down or stop the growth of tumors .

T-regs Suppression

PI-3065 has been found to suppress T-regs, which are a type of immune cell that can suppress the immune response . By suppressing T-regs, PI-3065 can potentially enhance the immune system’s ability to fight off diseases such as cancer .

CD8+ T-cell Activation

PI-3065 has been found to promote robust CD8+ T-cell activation . This is significant as CD8+ T cells play a crucial role in the immune system’s ability to fight off infections and diseases .

Myeloid-Derived Suppressor Cell (MDSC) Expansion Limitation

PI-3065 has been shown to limit the expansion of myeloid-derived suppressor cells (MDSCs) . MDSCs are a type of immune cell that can suppress the immune response, and their expansion can be detrimental in conditions such as cancer .

Tumor Control

Studies have shown that PI-3065 can control tumor growth by blocking the PI3K signaling enzyme . This suggests that PI-3065 could be used in cancer treatment to control the growth of tumors .

作用机制

Target of Action

PI-3065, also known as “4-(6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine”, is a potent inhibitor of PI3K p110δ . The PI3K p110δ is a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

PI-3065 acts by blocking the PI3K signaling enzyme, thereby inhibiting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) . This inhibition can potently improve the anti-tumor T-cell response .

Biochemical Pathways

The PI3K/Akt/mTOR signaling pathway is a key regulator in growth, survival, cell cycle proliferation, protein synthesis, and glucose metabolism . PI-3065, by inhibiting PI3K p110δ, impacts this pathway and leads to a reduction in the expansion of MDSCs and tumor size . It also results in a decrease in the expression of IL2 and IL33, key mediators of ILC2 cell proliferation and activation .

Result of Action

The molecular and cellular effects of PI-3065’s action include a reduction in MDSC expansion and tumor size . It also ablates IL33 expression and prevents group-2-innate lymphoid cell accumulation . Furthermore, PI-3065 treatment leads to CD8+ T cell-dependent control of primary tumor growth and reduced metastatic burden .

Action Environment

The environment in which PI-3065 acts can influence its efficacy and stability. For instance, in the context of a tumor microenvironment, the presence of specific cells responsible for the rapid production of cytokines can affect the action of PI-3065 . .

属性

IUPAC Name |

4-[6-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN6OS/c28-21-3-4-22-20(5-6-29-22)24(21)26-30-23-15-19(17-33-9-7-32(8-10-33)16-18-1-2-18)36-25(23)27(31-26)34-11-13-35-14-12-34/h3-6,15,18,29H,1-2,7-14,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNOHCOYQVZOMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCN(CC2)CC3=CC4=C(S3)C(=NC(=N4)C5=C(C=CC6=C5C=CN6)F)N7CCOCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31FN6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1677710.png)